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Executive Summary
Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized

by the progressive loss of motor neurons. A key pathological hallmark of ALS is excitotoxicity, a

process of neuronal damage mediated by excessive synaptic glutamate. The excitatory amino

acid transporter 2 (EAAT2), also known as glutamate transporter 1 (GLT-1) in rodents, is the

primary transporter responsible for clearing synaptic glutamate in the central nervous system.

In ALS, the expression and function of EAAT2 are significantly reduced, leading to glutamate-

mediated excitotoxicity and contributing to motor neuron death. This technical guide provides

an in-depth overview of EAAT2 as a therapeutic target for ALS, summarizing key quantitative

data, detailing experimental protocols, and visualizing relevant biological and experimental

pathways.

The Role of EAAT2 in ALS Pathogenesis
EAAT2 is predominantly expressed on astrocytes and is responsible for approximately 90% of

glutamate uptake from the synaptic cleft.[1][2] In both sporadic and familial forms of ALS, a

significant loss of EAAT2 protein has been observed in the motor cortex and spinal cord of

patients and in animal models of the disease.[3][4][5] This reduction in EAAT2 leads to

impaired glutamate clearance, resulting in chronic excitotoxicity and subsequent motor neuron

degeneration. While the exact mechanisms underlying EAAT2 downregulation are still under

investigation, evidence points towards a combination of transcriptional and post-transcriptional
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dysregulation. Interestingly, studies have shown that while EAAT2 protein levels are

dramatically decreased, mRNA levels often remain unchanged, suggesting a significant role for

translational or post-translational modifications in the disease process.

Quantitative Data on EAAT2 in ALS
The following tables summarize key quantitative findings regarding EAAT2 expression,

function, and the efficacy of therapeutic interventions in ALS.

Table 1: EAAT2 Protein and mRNA Level Alterations in ALS

Finding Model/System Region Change Reference

EAAT2 Protein

Loss

Sporadic ALS

Patients

Motor Cortex &

Spinal Cord

30-95%

decrease

EAAT2 Protein

Loss

SOD1-G85R

Mice

Spinal Cord

Homogenates
50% decrease

EAAT2 Protein

Loss

SOD1-G93A

Mice

Spinal Cord

Homogenate &

Ventral Horn

Significant

decrease

EAAT2 Protein

Loss

SOD1-G93A

Rats

Ventral Horn of

Spinal Cord

>90% loss at

end-stage

EAAT2 mRNA

Levels
ALS Patients Motor Cortex

No significant

change

Aberrant EAAT2

mRNA Splice

Variants

ALS, AD, and

Control Brains
Brain Tissue

Present in all

groups, slightly

more abundant

in ALS

Table 2: Efficacy of EAAT2-Targeting Compounds in ALS Models
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Compound Model
Key Efficacy
Readouts

Results Reference

Ceftriaxone
SOD1-G93A

Mice

Motor function,

weight loss,

survival

Slowed disease

course,

preserved

strength, delayed

weight loss,

prolonged

survival

Ceftriaxone
ALS Patients

(Phase 3 Trial)

Functional

decline, survival

No significant

effect

LDN/OSU-

0212320

SOD1-G93A

Mice

Motor function

decline, lifespan

Markedly

delayed motor

function decline,

extended

lifespan

Signaling Pathways Regulating EAAT2
The regulation of EAAT2 expression is complex, involving both transcriptional and translational

mechanisms. Understanding these pathways is crucial for the development of targeted

therapeutics.

Transcriptional Regulation of EAAT2
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a pivotal role in regulating

EAAT2 gene expression. The EAAT2 promoter contains multiple NF-κB binding sites. Activation

of the NF-κB pathway, for instance by the β-lactam antibiotic ceftriaxone, can enhance EAAT2

transcription. Conversely, inflammatory mediators like TNF-α can also act through NF-κB to

repress EAAT2 expression, highlighting the context-dependent role of this signaling pathway.
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Extracellular

Cytoplasm

Nucleus

Ceftriaxone

IKK

Activates

TNFa

Activates

N-myc

Induces

IkB

Phosphorylates

p65/p50-IκB
(Inactive Complex)

NF-κB (p65/p50)

NF-κB (p65/p50)

Translocates

Releases

EAAT2 Gene

Binds to Promoter
(Activation)

EAAT2 mRNA

Transcription

Binds to Promoter
(Repression)
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Extracellular

Cytoplasm

LDN/OSU-0212320

Protein Kinase C

Activates

YB-1

Phosphorylates

p-YB-1

Ribosome

Recruits to

EAAT2 mRNA
(with 5'-UTR)

Binds

EAAT2 Protein

Translation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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